molecular formula C5H7ClN2 B1526224 2-(Azetidin-3-ylidene)acetonitrile hydrochloride CAS No. 1314910-43-4

2-(Azetidin-3-ylidene)acetonitrile hydrochloride

Cat. No.: B1526224
CAS No.: 1314910-43-4
M. Wt: 130.57 g/mol
InChI Key: XELKWDFNWRGTLX-UHFFFAOYSA-N
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Description

“2-(Azetidin-3-ylidene)acetonitrile hydrochloride” is a chemical compound with the CAS Number: 1314910-43-4 and a molecular weight of 130.58 . It is stored in an inert atmosphere at temperatures between 2-8°C . .


Molecular Structure Analysis

The linear formula of this compound is C5H7ClN2 . The InChI key is XELKWDFNWRGTLX-UHFFFAOYSA-N . Unfortunately, the specific details about the molecular structure are not provided in the search results.


Physical and Chemical Properties Analysis

This compound is a solid and is stored in an inert atmosphere at temperatures between 2-8°C . It has a molecular weight of 130.58 . . More detailed physical and chemical properties might be found in specialized databases or literature.

Scientific Research Applications

Pharmacological Properties and Therapeutic Use

Various ACE inhibitors such as Lisinopril, Perindopril, Ramipril, and Enalapril have been extensively studied for their pharmacodynamic and pharmacokinetic properties, especially in the context of hypertension and congestive heart failure. These studies highlight the efficacy of ACE inhibitors in lowering blood pressure and improving cardiac function without causing an increase in heart rate, primarily through the inhibition of the angiotensin-converting enzyme which leads to a decrease in peripheral vascular resistance (Lancaster & Todd, 1988); (Todd & Fitton, 1991); (Frampton & Peters, 1995); (Todd & Heel, 1986).

Cardiovascular Health

Research also delves into the broader implications of cardiovascular health, with studies exploring the effects of ACE inhibitors versus other agents in preventing cardiovascular events in patients with hypertension and type 2 diabetes, demonstrating the significant benefit of ACE inhibitors in reducing incidences of acute myocardial infarction, cardiovascular events, and all-cause mortality (Pahor et al., 2000).

Cerebrovascular Health

On the cerebrovascular front, acetazolamide has been used as a vasodilatory stimulus in research concerning cerebrovascular diseases and conditions affecting cerebral vasculature. The mechanism of action and the utility of acetazolamide tests in cerebrovascular research are reviewed, highlighting their potential in early detection of cerebral dysfunction and in the prevention of cerebrovascular diseases (Settakis et al., 2003).

Safety and Hazards

The compound has been classified with the signal word “Warning” and hazard statements H302-H315-H319-H335 . The precautionary statements include P261-P305+P351+P338 . In case of accidental release, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-(Azetidin-3-ylidene)acetonitrile hydrochloride involves the reaction of azetidine-3-carboxaldehyde with malononitrile in the presence of ammonium acetate to form 2-(azetidin-3-ylidene)malononitrile, which is then treated with hydrochloric acid to obtain the final product.", "Starting Materials": [ "Azetidine-3-carboxaldehyde", "Malononitrile", "Ammonium acetate", "Hydrochloric acid" ], "Reaction": [ "Step 1: Azetidine-3-carboxaldehyde is reacted with malononitrile in the presence of ammonium acetate to form 2-(azetidin-3-ylidene)malononitrile.", "Step 2: The resulting 2-(azetidin-3-ylidene)malononitrile is treated with hydrochloric acid to obtain 2-(Azetidin-3-ylidene)acetonitrile hydrochloride." ] }

CAS No.

1314910-43-4

Molecular Formula

C5H7ClN2

Molecular Weight

130.57 g/mol

IUPAC Name

2-(azetidin-1-ium-3-ylidene)acetonitrile;chloride

InChI

InChI=1S/C5H6N2.ClH/c6-2-1-5-3-7-4-5;/h1,7H,3-4H2;1H

InChI Key

XELKWDFNWRGTLX-UHFFFAOYSA-N

SMILES

C1C(=CC#N)CN1.Cl

Canonical SMILES

C1C(=CC#N)C[NH2+]1.[Cl-]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(Azetidin-3-ylidene)acetonitrile hydrochloride
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2-(Azetidin-3-ylidene)acetonitrile hydrochloride
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2-(Azetidin-3-ylidene)acetonitrile hydrochloride
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2-(Azetidin-3-ylidene)acetonitrile hydrochloride

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